1H-Pyrazolo[3,4-b]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZLPQUGUOCJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NNC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462223 | |
| Record name | 1H-Pyrazolo[3,4-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268-93-9 | |
| Record name | 1H-Pyrazolo[3,4-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrazolo 3,4 B Quinoline and Its Derivatives
Classical Approaches to Pyrazoloquinoline Ring System Construction
The foundational methods for constructing the quinoline (B57606) portion of the pyrazoloquinoline system are largely based on established, named reactions in quinoline chemistry.
Friedländer Condensation and its Variants
The Friedländer condensation is one of the most significant and historically important methods for synthesizing quinoline derivatives and has been widely applied to the construction of the 1H-pyrazolo[3,4-b]quinoline system. uj.edu.plmdpi.com This reaction involves the condensation of an o-aminocarbonyl compound (like an o-aminobenzaldehyde or o-aminoketone) with a compound containing an active α-methylene group, such as a pyrazolone (B3327878) derivative. uj.edu.plmdpi.comwikipedia.org The reaction can be catalyzed by acids or bases, or even proceed in an inert environment at high temperatures. uj.edu.plmdpi.com
The first documented attempt to synthesize a this compound using this method was by Niementowski and colleagues, who reacted anthranilaldehyde with 5-methyl-2-phenyl-4H-pyrazol-3-one. uj.edu.plnih.gov More comprehensive studies were later conducted using various substituted pyrazolones with o-aminobenzaldehyde, o-aminoacetophenone, and o-aminobenzophenones. uj.edu.plnih.gov For instance, reactions carried out in boiling ethylene (B1197577) glycol with a range of pyrazolones yielded the desired 1H-pyrazolo[3,4-b]quinolines in yields from 20-85%. uj.edu.pl
A significant limitation of the Friedländer synthesis is the often troublesome preparation and instability of the required o-aminocarbonyl starting materials. uj.edu.plmdpi.com To circumvent this, a reverse approach is also possible, where a pyrazole (B372694) o-aminoaldehyde is condensed with a cyclic ketone. uj.edu.plmdpi.com For example, 5-amino-3-methyl-1-phenylpyrazole-4-carbaldehyde can be condensed with cyclohexanone (B45756) in glacial acetic acid to yield the corresponding tetrahydro-1H-pyrazolo[3,4-b]quinoline. uj.edu.plsemanticscholar.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference(s) |
| o-Aminobenzaldehyde | Substituted Pyrazolones | Boiling Ethylene Glycol | 1H-Pyrazolo[3,4-b]quinolines | 20-85% | uj.edu.pl |
| o-Aminoacetophenone | Substituted Pyrazolones | Boiling Acetic Acid | 1H-Pyrazolo[3,4-b]quinolines | Moderate | uj.edu.pl |
| 5-Amino-3-methyl-1-phenylpyrazole-4-carbaldehyde | Cyclohexanone | Glacial Acetic Acid | 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinoline derivative | --- | uj.edu.pl |
| 2-Aminobenzophenones | Pyrazolin-5-ones | --- | 4-Aryl-1H-pyrazolo[3,4-b]quinolines | --- | semanticscholar.org |
Niementowski and Pfitzinger Quinoline Syntheses Applied to Pyrazoloquinolines
While the Friedländer condensation is a primary method, other classical quinoline syntheses have been adapted for the pyrazoloquinoline framework, though to a lesser extent. uj.edu.plmdpi.com
The Niementowski reaction , which traditionally uses anthranilic acid and a ketone or aldehyde to form 4-hydroxyquinolines, represents another classical route. uj.edu.plmdpi.comwikipedia.org An early attempt in 1937 by Ghosh involved the reaction of anthranilic acid with a pyrazolone in the presence of anhydrous sodium acetate, with the expected product being a 4-hydroxy-1H-pyrazolo[3,4-b]quinoline. mdpi.com However, later re-examination of this reaction by Tomasik and coworkers revealed that the expected 4-hydroxy derivative was not formed, and only trace amounts of other pyrazoloquinoline byproducts were identified. nih.gov
The Pfitzinger synthesis offers another variation. wikipedia.org This reaction typically involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in a basic medium. mdpi.com The isatin ring opens to form a keto-acid, which then condenses with the carbonyl compound to form a quinoline-4-carboxylic acid. mdpi.com The application of the Pfitzinger reaction to the synthesis of 1H-pyrazolo[3,4-b]quinolines is very limited. uj.edu.pl One of the few examples includes the reaction of isatin with 1,2-diphenylpyrazolidine-3,5-dione (B1210743) to afford a 1H-pyrazolo[3,4-b]quinolin-3-one-4-carboxylic acid. uj.edu.pl Similarly, reacting isatin with 1,3-disubstituted pyrazolin-5-ones under basic conditions has also been used to obtain the corresponding 4-carboxylic acids. uj.edu.pl
Syntheses from Anthranilic Acid and Derivatives
Beyond the Niementowski reaction, other derivatives of anthranilic acid have been explored as precursors. scispace.com For example, the reaction of the N-arylamide of anthranilic acid with phosphorus oxychloride can lead to the formation of a derivative of 1,9-dihydro-3-methyl-4H-pyrazolo[3,4-b]quinoline-4-one. scispace.com Additionally, modified hydrazides of anthranilic acid have been transformed into pyrazoloquinoline systems, although these methods are not considered to have major preparative significance. scispace.com The reaction of anthranilic acid with pyrazolone 5 was initially reported to yield 4-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline, but this result was later disputed. nih.govmdpi.com
Modern Synthetic Strategies for this compound
To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate availability, modern synthetic strategies have been developed, focusing on efficiency, atom economy, and milder conditions.
Multi-Component Reactions (MCRs) in this compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, have emerged as a powerful tool in heterocyclic chemistry. researchgate.netpreprints.org These reactions are highly efficient and align with the principles of green chemistry. iosrjournals.org
Several MCRs have been developed for the synthesis of 1H-pyrazolo[3,4-b]quinolines and their partially saturated analogues. A common approach involves the one-pot reaction of an aromatic aldehyde, a 5-aminopyrazole derivative, and a 1,3-dicarbonyl compound like dimedone. preprints.orgresearchgate.net For instance, reacting an aryl aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole in ethanol, often with microwave assistance, can produce various 1,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolines in good yields. researchgate.netresearchgate.net
Another three-component strategy involves the reaction of an aniline, an aromatic aldehyde, and a pyrazolone. preprints.orgiosrjournals.org For example, aniline, various aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one have been reacted in a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea. iosrjournals.org This eco-friendly medium acts as both the solvent and catalyst, affording the desired 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines in good to excellent yields under mild conditions. iosrjournals.org Some procedures have also employed L-proline as a catalyst for similar transformations. preprints.orgmdpi.com
| Reactants | Catalyst/Solvent | Product Type | Yield | Reference(s) |
| Aryl Aldehyde, Dimedone, 5-Aminopyrazole | Ethanol (Microwave) | Hexahydro-1H-pyrazolo[3,4-b]quinoline | Good | researchgate.netresearchgate.net |
| Aniline, Aromatic Aldehyde, Pyrazolone | L-Proline | 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinoline | --- | preprints.orgmdpi.com |
| Aniline, Aldehydes, Pyrazolone | Deep Eutectic Solvent (ChCl:Urea) | 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinoline | Good to Excellent | iosrjournals.org |
| 5-Aminopyrazolone, Dimedone, Aromatic Aldehyde | H₃PW₁₂O₄₀ | Dihydro-1H-pyrazolo[3,4-b]quinolinone | --- | researchgate.net |
Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Cyclization)
Transition-metal catalysis, particularly using palladium, has provided efficient and versatile routes to quinoline-based heterocycles. ias.ac.inrsc.org These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds under mild conditions.
A notable application is the palladium-catalyzed reaction of β-halovinyl aldehydes with 5-aminopyrazoles. mdpi.comrsc.org This solvent-free reaction, often performed under microwave irradiation, provides an efficient synthesis of a wide range of substituted 1H-pyrazolo[3,4-b]quinolines. rsc.org The reaction of β-bromovinyl aldehyde with a 1-substituted-5-aminopyrazole in the presence of a palladium catalyst yielded the corresponding pyrazolo[3,4-b]quinoline. mdpi.com The reaction conditions, such as conventional heating versus microwave irradiation, can influence the product distribution. mdpi.com
Palladium catalysis has also been used for intramolecular cyclizations. For example, 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones can undergo a palladium-catalyzed intramolecular C-N bond formation to yield 1H-pyrazolo[4,3-c]quinolines, an isomer of the target compound. researchgate.net While this specific example leads to a different isomer, it highlights the potential of palladium catalysis in constructing pyrazole-fused quinoline systems from readily available quinoline precursors. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions like the Suzuki reaction have been used to further functionalize the pyrazoloquinoline core. chim.it
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1H-pyrazolo[3,4-b]quinolines to minimize environmental impact and improve efficiency. These approaches include solvent-free reactions, microwave-assisted synthesis, and the use of organocatalysts.
Solvent-Free and Microwave-Assisted Synthesis:
Solvent-free and microwave-assisted multicomponent reactions (MCRs) have emerged as powerful tools for the eco-friendly synthesis of this compound derivatives. iosrjournals.org These methods often lead to shorter reaction times, simpler work-up procedures, and higher yields compared to conventional heating methods. For instance, a one-pot synthesis involving aniline, aryl aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be efficiently carried out under solvent-free microwave irradiation. iosrjournals.org This approach aligns with green chemistry principles by reducing solvent waste and energy consumption. iosrjournals.org
Another notable example is the palladium-catalyzed reaction of β-bromovinyl aldehyde with an appropriate pyrazole derivative. mdpi.com When conducted in a microwave field without a solvent for 15 minutes, the formation of the desired pyrazoloquinoline is favored over the Schiff's base byproduct, which dominates under conventional heating at 120°C for 24 hours. mdpi.com
Organocatalysis:
Organocatalysis offers a metal-free and often milder alternative for the synthesis of these heterocycles. L-proline, a naturally occurring amino acid, has been successfully employed as a catalyst in the one-pot multicomponent reaction of anilines, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. researchgate.net This method is advantageous due to its operational simplicity, broad substrate scope, and the use of a biodegradable and inexpensive catalyst. researchgate.netresearchgate.net Similarly, pyridine-2-carboxylic acid has been utilized as a green and efficient catalyst for the regioselective multicomponent synthesis of pyrazolo[3,4-b]quinolinones, achieving excellent yields. researchgate.net The use of DABCO (1,4-diazabicyclo[2.2.2]octane) as an organocatalyst has also been reported for the synthesis of this compound derivatives. researchgate.net
Deep Eutectic Solvents (DESs):
A significant advancement in green synthesis is the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors. A choline chloride-urea based DES has been shown to act as both a solvent and a catalyst in the multicomponent synthesis of 1H-pyrazolo[3,4-b]quinolines. iosrjournals.org This method provides excellent yields under mild conditions, and the DES can be recycled multiple times without a significant loss of catalytic activity, making it a highly sustainable approach. iosrjournals.org
Flow Chemistry Applications and Scalability Considerations
While specific examples of flow chemistry applications for the synthesis of 1H-pyrazolo[3,4-b]quinolines are not extensively detailed in the provided search results, the principles of multicomponent reactions and catalyzed processes discussed above are highly amenable to flow chemistry setups. Flow chemistry offers advantages in terms of scalability, safety, and process control, which are crucial for industrial applications. The reliable scalability and flexibility of structural modification inherent in many of the established multicomponent bicyclization strategies make them powerful tools for creating diverse heterocyclic scaffolds of interest for medicinal and pharmaceutical studies. acs.org The development of gram-scale synthesis methods, as demonstrated in some catalyzed reactions, indicates the potential for larger-scale production. researchgate.net
Regioselective and Stereoselective Synthesis of this compound Analogs
The control of regioselectivity is a critical aspect of synthesizing this compound analogs, as the position of substituents significantly influences their biological and photophysical properties. mdpi.comresearchgate.net
One of the challenges in traditional methods, such as the condensation of substituted anilines with 5-chloro-1H-pyrazole-4-carbaldehydes, is the lack of regioselectivity. researchgate.net To address this, a regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines has been developed. researchgate.net This method, catalyzed by bases like DABCO, allows for the synthesis of 1H-pyrazolo[3,4-b]quinolines with fluorine or trifluoromethyl substituents in specific positions of the carbocyclic ring with good yields and high selectivity, yielding only the expected isomer. researchgate.net
Another regioselective approach involves an acid-mediated, one-pot tandem synthesis of 3-substituted-1-aryl-1H-pyrazolo[3,4-b]quinolines from anilines and pyrazolones, where DMSO acts as a methine source. researchgate.netacs.org This transition-metal- and oxidant-free method allows for the regioselective construction of the heterocyclic core. researchgate.net
In the context of stereoselective synthesis, while the provided information does not detail specific enantioselective or diastereoselective methods for the this compound core itself, the synthesis of chiral precursors and their subsequent cyclization represents a potential strategy. The broader field of organocatalysis has shown success in the enantioconvergent synthesis of other complex heterocyclic systems, which could be adapted for pyrazoloquinoline synthesis. researchgate.net
Derivatization Strategies and Functionalization of the this compound Core
The ability to introduce a wide range of functional groups onto the this compound scaffold is crucial for tuning its properties for various applications. mdpi.com Derivatization can be targeted at the pyrazole moiety, the quinoline moiety, or through the modification of side chains.
Functionalization at the Pyrazole Moiety
The pyrazole ring of the this compound system offers several positions for functionalization. The N1 position of the pyrazole is commonly substituted, often with aryl or alkyl groups, which are typically introduced from the starting hydrazine (B178648) component in many synthetic routes. mdpi.comnih.gov The C3 position can also be readily functionalized. For example, starting from 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine, a series of 3-substituted derivatives can be synthesized by reaction with different acid anhydrides like succinic, maleic, and phthalic anhydride. researchgate.net
Functionalization at the Quinoline Moiety
The quinoline part of the scaffold provides multiple sites for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. The synthesis of 6-substituted-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolines with substituents such as fluoro, bromo, chloro, methyl, and diphenylamino groups has been reported. researchgate.net These are often introduced via the corresponding substituted anilines in multicomponent reactions. mdpi.com
Furthermore, reactions on the pre-formed quinoline ring are possible. For instance, 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) can be used as a starting material to introduce various functionalities. researchgate.net Treatment with phenylisothiocyanate or benzoyl chloride followed by reaction with hydrazine hydrate (B1144303) leads to functionalized pyrazolo[3,4-b]quinoline derivatives. researchgate.net
Side-Chain Modifications and Linker Chemistry
Modification of side chains and the introduction of linkers are important strategies, particularly in the development of fluorescent sensors and biologically active molecules. researchgate.netacs.org For example, the synthesis of derivatives of 1,3-dimethyl-4-(3-dimethylaminopropylamino)-1H-pyrazolo[3,4-b]quinoline highlights the introduction of a flexible aminoalkyl side chain at the C4 position, which is often crucial for biological activity. acs.org
Schiff base formation is another common method for side-chain modification. Condensation of an amino-functionalized pyrazolo[3,4-b]pyridine derivative with various aromatic or heterocyclic aldehydes introduces diverse aryl and heteroaryl moieties. jst.go.jp This approach allows for the systematic exploration of structure-activity relationships by varying the nature of the appended group.
Structural Elucidation and Advanced Spectroscopic Characterization of 1h Pyrazolo 3,4 B Quinoline Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-pyrazolo[3,4-b]quinoline derivatives. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each proton and carbon atom, respectively, allowing for the precise assignment of the molecular framework.
In the ¹H NMR spectra of this compound derivatives, the chemical shifts of protons are indicative of their electronic environment. For instance, in N'-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides, the H-4 proton of the pyrazolo[3,4-b]quinoline ring is consistently observed as the most deshielded proton, appearing as a singlet around 8.86–8.88 ppm. semanticscholar.org The H-3 proton also appears as a singlet near 8.48 ppm. semanticscholar.org The presence of various substituents on the core structure significantly influences the chemical shifts of adjacent protons, providing crucial data for confirming substitution patterns. For example, in 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline, the methyl group protons appear as a singlet at 2.14 ppm, while the aromatic protons resonate in the range of 7.25–8.53 ppm. iucr.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In methyl 2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate, the carbonyl carbon of the ester group is observed at 169.3 ppm, and the -OCH₃ group carbon at 52.8 ppm. mdpi.com For N'-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides, the methyl carbon resonates at 21.5 ppm, the methylene (B1212753) carbon near 48 ppm, the carbonyl carbon around 169 ppm, and the azomethine (N=CH) carbon between 146–149 ppm. semanticscholar.org
Furthermore, NMR spectroscopy is a powerful tool for conformational analysis. Studies on N'-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides have revealed the presence of two conformers, E(C=N)(N-N) synperiplanar and E(C=N)(N-N) antiperiplanar, in DMSO-d₆ solution at room temperature. semanticscholar.orgresearchgate.net The duplication of certain peaks in their ¹H and ¹³C NMR spectra is attributed to this conformational isomerism. mdpi.comresearchgate.net The ratio of these conformers can also be determined, with the E(C=N) (N-N) syn-periplanar conformer being the major form. researchgate.net
| Compound | Solvent | H-4 | Other Characteristic Protons | Reference |
|---|---|---|---|---|
| This compound | CDCl₃ | 8.73 (s) | 7.51 (ddd), 7.83 (ddd), 8.03 (d), 8.27 (d), 13.36 (brs, NH) | arkat-usa.org |
| 3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline | CDCl₃ | - | 2.14 (s, 3H, CH₃), 7.25-8.53 (m, aromatic H) | iucr.org |
| N'-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide | DMSO-d₆ | 8.86-8.88 (s) | 8.48 (s, H-3), 7.95-8.50 (m, N=CH) | semanticscholar.org |
| 4-(4-Methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline | CDCl₃ | - | 2.56 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 7.31-8.55 (m, aromatic H) | mdpi.com |
Mass Spectrometry Techniques in the Characterization of this compound
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound compounds. Electron Ionization (EI) mass spectra of these compounds typically show a prominent molecular ion peak (M⁺), which often represents the base peak. ekb.eg The fragmentation patterns observed in the mass spectra provide valuable structural information. Common fragmentation pathways include the loss of small molecules or radicals such as hydrogen (·H), cyanide (·CN), hydrogen cyanide (HCN), and substituents at various positions on the pyrazoloquinoline core. ekb.eg
For instance, in some 2-substituted aminoquinolines-3-carbonitriles, which are precursors to pyrazolo[3,4-b]quinolines, the fragmentation is characterized by the loss of the alkoxy or aryloxy group, which can result in the base peak. ekb.eg Subsequent losses of carbon monoxide (CO), the 2-substituent, and CN or HCN are also observed. ekb.eg In the case of 3-amino-1H-pyrazolo[3,4-b]quinoline derivatives, the mass spectra of imines formed by condensation with aryl aldehydes show a strong molecular ion peak. ekb.eg For example, the mass spectrum of the p-methoxybenzylidene derivative exhibits a molecular ion peak at m/z 302 (94.7%) and a base peak at m/z 301 (M-1). ekb.eg
High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of newly synthesized compounds with high accuracy. For example, the ESI-HRMS of 6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carbonitrile derivatives provided exact mass measurements that confirmed their calculated elemental formulas. d-nb.info
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| 3-(p-Anisylimino)-1H-pyrazolo[3,4-b]quinoline | MS | 302 (94.7%) | 301 (100%), 271, 184, 169, 142 | ekb.eg |
| 3-(2-Thienylimino)-1H-pyrazolo[3,4-b]quinoline | MS | 278 (54%) | 184 (100%), 169, 142 | ekb.eg |
| Ethyl 2-((8-cyano-3,5,9a-trimethyl-1-(4-oxo-4,5-dihydrothiazol-2-yl)-4-phenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinolin-7-yl)thio)acetate | MS | - | - | bohrium.com |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound derivatives in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and stereochemistry.
The core this compound system is generally planar and aromatic. iucr.orgnih.govuj.edu.pliucr.org However, phenyl substituents at various positions are typically twisted out of the plane of the core. For instance, in 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline, the phenyl groups at positions 1 and 4 are twisted by -15.7(2)° and 116.7(2)° respectively, relative to the core. iucr.org Similarly, in 6-fluoro-1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline, the phenyl substituents at positions 1, 3, and 4 are twisted by 29.66(7)°, 44.59(7)°, and 67.94(6)°, respectively. nih.gov This twisting is often attributed to steric hindrance between hydrogen atoms on the substituents and the core. iucr.org
Crystal packing is influenced by intermolecular interactions such as π-π stacking and hydrogen bonding. In the crystal structure of 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline, molecules form centrosymmetric dimers through π-π stacking interactions between the pyrazoloquinoline units, with an interplanar distance of 3.601(2) Å. nih.gov Weak C-H···N interactions also contribute to the crystal packing. iucr.orgnih.gov The presence of solvent molecules, such as benzene (B151609), can also be identified within the crystal lattice. nih.gov
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline | Triclinic | P-1 | Planar core, twisted phenyl substituents, π-π stacking. | nih.gov |
| 6-Fluoro-1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline benzene hemisolvate | - | - | Almost planar core, twisted phenyl substituents, π-π stacking. | nih.gov |
| 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline | Monoclinic | P2₁ | Planar core, twisted phenyl substituents, π-π stacking. | iucr.org |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a valuable tool for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
In the IR spectra of this compound derivatives, characteristic stretching vibrations are observed for various bonds. For N'-acylhydrazones of 6-methyl-1H-pyrazolo[3,4-b]quinoline, the C=O stretching vibration appears in the range of 1643–1658 cm⁻¹, the C=N stretching is observed between 1596–1627 cm⁻¹, and the N-H absorption band is found around 3195–3310 cm⁻¹. mdpi.com For 2-substituted thioquinoline-3-carbonitriles, the C≡N stretching vibration gives a strong signal around 2222-2223 cm⁻¹, and the C=O stretch of an ester group is seen at approximately 1728-1729 cm⁻¹. ekb.eg The presence of aromatic C-H stretching is indicated by signals typically above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. ekb.eg
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3195-3310 | mdpi.com |
| C=O (amide) | Stretching | 1643-1658 | mdpi.com |
| C=N (imine) | Stretching | 1596-1627 | mdpi.com |
| C≡N (nitrile) | Stretching | 2222-2223 | ekb.eg |
| C=O (ester) | Stretching | 1728-1729 | ekb.eg |
UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Visible and fluorescence spectroscopy are powerful techniques for investigating the electronic structure and photophysical properties of this compound compounds. These molecules are known for their strong fluorescence, making them interesting for applications in materials science and as fluorescent probes. mdpi.comnih.govmdpi.com
The UV-Visible absorption spectra of 1H-pyrazolo[3,4-b]quinolines typically exhibit two main absorption bands. mdpi.com A broad S₀→S₁ (π→π) transition is observed with an absorption maximum ranging from approximately 380 to 420 nm. mdpi.com Additionally, multiple, more or less pronounced bands appear at shorter wavelengths (below 300 nm), which are also attributed to π→π transitions. mdpi.com For example, a donor-acceptor pyrazoloquinoline derivative (PQPc) shows a long-wavelength absorption band maximum around 390 nm. mdpi.comnih.gov The absorption spectrum of LL1, a fluorescent sensor based on this scaffold, has a structured band with a maximum at 260 nm and a broader band with a maximum at 397 nm in acetonitrile. nih.gov
Upon excitation, many this compound derivatives exhibit strong fluorescence. The fluorescence maximum of PQPc is observed around 460–480 nm, depending on the solvent polarity. mdpi.comnih.gov The fluorescence quantum yield of these compounds can be high but is often sensitive to the solvent environment and the nature of substituents. mdpi.comnih.gov For PQPc, the quantum yield decreases with increasing solvent polarity, from 12.87% in n-hexane to 0.75% in acetonitrile, suggesting a photoinduced electron transfer (PET) mechanism is responsible for fluorescence quenching. mdpi.comnih.gov The fluorescence of some derivatives can also be quenched by protonation, a process that is often reversible. nih.gov This property makes them suitable for development as fluorescent pH sensors.
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|
| PQPc | n-Hexane | ~390 | ~460-480 | 12.87% | mdpi.comnih.gov |
| PQPc | Acetonitrile | ~390 | ~460-480 | 0.75% | mdpi.comnih.gov |
| LL1 | Acetonitrile | 260, 397 | 481 | - | nih.gov |
| 1-Phenyl-3,4-dimethyl-1H-pyrazolo[3,4-b]quinoline (PAQ5) | Ethanol | - | - | - | nih.gov |
Computational and Theoretical Investigations of 1h Pyrazolo 3,4 B Quinoline Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Analysis
Density Functional Theory (DFT) has been widely employed to investigate the electronic and geometric structures of 1H-pyrazolo[3,4-b]quinoline and its derivatives. mdpi.com DFT calculations, often using the B3LYP method with various basis sets like 6-311G(d,p) and cc-pVDZ, provide insights into the optimized geometries, bond lengths, and bond angles of these molecules in their ground states. mdpi.comacs.orgnih.gov
Key findings from DFT studies include the determination of frontier molecular orbital energies (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic properties and reactivity. nih.gov For instance, a smaller energy gap generally corresponds to a more reactive and softer molecule. rsc.org DFT calculations have shown that the HOMO and LUMO energies of pyrazoloquinoline derivatives can be tuned by introducing different substituents. acs.org
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within a molecule and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis, another DFT-based method, helps in understanding hybridization and charge transfer interactions within the molecule. These computational tools are invaluable for predicting the electronic behavior and potential interaction sites of this compound systems.
Table 1: Representative DFT Calculation Parameters for this compound Systems
| Parameter | Methodology | Basis Set | Application | Reference |
| Optimized Geometry | B3LYP | 6-31G | Structural Analysis | nih.gov |
| Ground-State Structures | B3LYP | cc-pVDZ | Geometric Optimization | mdpi.com |
| Frontier Orbitals (HOMO/LUMO) | B3LYP | 6-311G(d,p) | Electronic Properties | acs.org |
| Molecular Electrostatic Potential | B3LYP | 6-31G | Reactivity Prediction | nih.gov |
| NBO Analysis | B3LYP | 6-311++G(d,p) | Charge Transfer Analysis |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in understanding how its derivatives interact with biological targets such as enzyme active sites and DNA.
These simulations have been crucial in drug discovery efforts, helping to identify potential inhibitors for various diseases. For example, derivatives of the related pyrazolo[3,4-d]pyrimidine have been docked into the active sites of enzymes like topoisomerase IIα to understand their anticancer activity. researchgate.net The docking studies reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. researchgate.net
Similarly, docking studies have been performed to investigate the intercalation of pyrazolo[3,4-d]pyrimidine derivatives with DNA, showing how these molecules can fit into the DNA grooves and disrupt its function, a mechanism relevant to their anticancer properties. researchgate.net For the broader class of quinoline (B57606) derivatives, docking has been used to study their binding to kinases like ATM, which are involved in DNA damage response. mdpi.com While direct docking studies on this compound with DNA are less common in the provided results, the principles from related heterocyclic systems are highly applicable.
Table 2: Examples of Molecular Docking Targets for Pyrazolo-quinoline and Related Systems
| Target | Molecule Type | Potential Application | Key Interactions | Reference |
| Topoisomerase IIα | Pyrazolo[3,4-d]pyrimidine | Anticancer | Hydrogen bonding | researchgate.net |
| DNA | Pyrazolo[3,4-d]pyrimidine | Anticancer | Intercalation, hydrogen bonding | researchgate.net |
| ATM Kinase | Quinoline-3-carboxamides | Cancer Therapy Adjuvant | Hinge region binding | mdpi.com |
| TBK1 | 1H-pyrazolo[3,4-b]pyridine | Anti-inflammatory, Anticancer | Not specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are essential for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.
For quinoline and its derivatives, QSAR studies have been conducted to model their activity against various targets. researchgate.net These studies utilize molecular descriptors calculated from the chemical structure, which can be topological, electronic, or geometric in nature. researchgate.net Different statistical methods, including Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN), are used to build the QSAR models. researchgate.net
For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to quinoline derivatives to understand the structural requirements for inhibiting Plasmodium falciparum. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative charges, and hydrogen bond donors or acceptors are favorable or unfavorable for activity. nih.gov While specific QSAR/QSPR studies focused solely on this compound are not extensively detailed in the provided results, the methodologies applied to the broader quinoline class are directly relevant.
Table 3: QSAR/QSPR Modeling Techniques Applied to Quinoline-Based Systems
| Model Type | Technique | Application | Reference |
| 2D-QSAR | MLR, MNLR, ANN | HIV-1 Inhibition Prediction | researchgate.net |
| 3D-QSAR | CoMFA, CoMSIA | Antimalarial Activity Modeling | nih.gov |
| 3D-QSAR | CoMFA, CoMSIA | CDK2/Cyclin A Inhibition Modeling | mdpi.com |
Molecular Dynamics Simulations for Conformational Studies and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes, flexibility, and the influence of the environment, such as solvent effects, over time.
MD simulations have been used to study the stability of ligand-protein complexes predicted by molecular docking. For example, MD simulations of quinoline-3-carboxamide (B1254982) derivatives bound to various kinases were performed to establish the stability of the interactions over a simulation time of 100 ns. mdpi.com The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to assess the stability of the complex. mdpi.com
Furthermore, MD simulations can be combined with quantum mechanical methods to model the effects of the solvent on the photophysical properties of molecules. For this compound derivatives, MD modeling has been used to understand their optical absorption spectra in different solvents. uj.edu.pl The simulations can reveal how the solvent molecules arrange around the solute and how this affects the electronic transitions.
Table 4: Applications of Molecular Dynamics Simulations for Quinoline-Based Systems
| System | Simulation Focus | Key Finding | Reference |
| Quinoline-3-carboxamide-Kinase Complex | Ligand-Protein Stability | Confirmed stable interactions over 100 ns | mdpi.com |
| 1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline derivatives | Optical Absorption in Solution | Modeled solvent effects on spectra | uj.edu.pl |
Prediction of Spectroscopic Properties and Reaction Mechanisms via Computational Methods
Computational methods are powerful tools for predicting spectroscopic properties and elucidating reaction mechanisms, providing insights that can be compared with and guide experimental work.
Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of molecules. acs.org For this compound derivatives, TD-DFT calculations have been used to model their UV-Vis absorption spectra and assign the observed electronic transitions, such as π→π* and n→π* transitions. mdpi.comresearchgate.net The calculated absorption maxima are often in good agreement with experimental data. mdpi.com Computational methods have also been used to predict NMR chemical shifts, which can aid in the structural elucidation of newly synthesized compounds. rsc.org
In addition to predicting spectra, computational chemistry can be used to investigate reaction mechanisms. For example, DFT calculations can be used to map the potential energy surface of a reaction, identify transition states, and calculate activation energies. This information is crucial for understanding how a reaction proceeds and for optimizing reaction conditions. A plausible mechanism for the formation of certain pyrazolo[3,4-b]quinoline derivatives involves a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization, a process that can be modeled computationally. mdpi.com
Table 5: Computational Prediction of Properties and Mechanisms for this compound Systems
| Property/Mechanism | Computational Method | Key Application | Reference |
| UV-Vis Absorption Spectra | TD-DFT | Assignment of electronic transitions | mdpi.comresearchgate.net |
| Emission Spectra | TD-DFT | Prediction of fluorescence maxima | acs.org |
| NMR Chemical Shifts | GIAO (DFT) | Structural confirmation | rsc.org |
| Reaction Mechanism | DFT | Elucidation of reaction pathways | mdpi.com |
Mechanistic Insights into Biological Interactions of 1h Pyrazolo 3,4 B Quinoline Derivatives
Enzyme Inhibition Mechanisms (e.g., kinases, topoisomerases) by 1H-Pyrazolo[3,4-b]quinoline Analogs
Derivatives of the this compound scaffold have been identified as potent inhibitors of several crucial enzyme families, particularly kinases and topoisomerases, which are key players in cellular signaling and DNA replication.
Kinase Inhibition: Virtual screening has suggested that 3-amino-1H-pyrazolo[3,4-b]quinolines could possess broad protein kinase inhibitory activity. tandfonline.com Experimental studies have confirmed that certain analogs are significant inhibitors of bacterial serine/threonine protein kinases. tandfonline.comresearchgate.net For example, 3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline demonstrated noteworthy inhibitory activity in vitro by suppressing kanamycin (B1662678) resistance in Streptomyces lividans, a process regulated by these kinases. tandfonline.comresearchgate.net The mechanism often involves the pyrazoloquinoline core binding to the ATP-binding site of the kinase. uj.edu.pl For instance, co-crystallization studies of a potent derivative with JNK1 revealed that the inhibitor binds to the ATP site of the enzyme. uj.edu.pl
Some pyrazoloquinoline derivatives act as multi-kinase inhibitors. acs.org Compound 1j , a 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, potently inhibited Src, B-RAF, and C-RAF kinases. acs.org Similarly, novel pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of CDK2 and CDK9. mdpi.com The interaction often involves hydrogen bonding between the pyrazoloquinoline molecule and key amino acid residues in the kinase's active site, such as Asp157. tandfonline.com
Topoisomerase Inhibition: Pyrazoloquinoline derivatives have also been investigated as inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during cellular processes. nih.govmdpi.com Certain pyrazolo[4,3-f]quinoline derivatives have shown the ability to inhibit both topoisomerase I (topo I) and topoisomerase IIα (topo IIα). nih.govmdpi.com Molecular docking simulations suggest that these compounds can fit into the DNA cleavage site where natural substrates like etoposide (B1684455) bind. mdpi.com The inhibitory action can involve intercalation into DNA, forming interactions with specific DNA bases and amino acid residues within the enzyme's active site, such as Arg364 and Pro431 for topo I. mdpi.com Some quinolino[3,4-b]quinoxalines have demonstrated significant Topo IIα inhibitory activity, with IC50 values as low as 5.14 μM. researchgate.net
| Derivative Type | Target Enzyme(s) | Observed In Vitro Effect/Mechanism | Reference(s) |
| 3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline | Bacterial Serine/Threonine Protein Kinases | Inhibition of kanamycin resistance in S. lividans. | tandfonline.comresearchgate.net |
| 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1j ) | Src, B-RAF, C-RAF | Potent multi-kinase inhibition. | acs.org |
| Pyrazolo[3,4-b]pyridine derivatives (9a , 14g ) | CDK2, CDK9 | Inhibition of cyclin-dependent kinases. | mdpi.com |
| Pyrazolo[4,3-f]quinoline derivatives | Topoisomerase I/IIα | Inhibition of catalytic activity; binding to DNA cleavage site. | nih.govmdpi.com |
| Quinolino[3,4-b]quinoxalines | Topoisomerase IIα | Potent inhibition of enzyme activity. | researchgate.net |
Receptor Modulatory Activities and Binding Site Analysis (e.g., GPCRs, Nuclear Receptors)
The versatility of the pyrazoloquinoline scaffold extends to its ability to modulate various receptors. ontosight.aiontosight.ai Studies have particularly highlighted their interactions with adenosine (B11128) receptors and the translocator protein (TSPO).
A number of 4-aminopyrazolo[3,4-b]pyridines have been synthesized and evaluated for their binding affinity at A1, A2A, and A3 adenosine receptors (a type of G-protein coupled receptor). acs.org Some of these compounds demonstrated high affinity and selectivity for the A1 subtype. acs.org
Furthermore, pyrazolo[3,4-b]quinoline derivatives have been designed as ligands for the translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor. researchgate.netnih.govnih.gov A series of 2-(4-methyl-3-oxo-2-phenyl-2H-pyrazolo[3,4-b]quinolin-9(3H)-yl)acetamide isomers showed high affinity for TSPO. researchgate.netnih.gov This affinity suggests potential for modulating cellular processes where TSPO is involved, which is often upregulated in response to brain inflammation or injury. nih.gov One derivative, featuring a 2-thienyl substituent, exhibited an 83% inhibition of specific [3H]Ro15-1788 (Flumazenil) binding to the benzodiazepine receptor at a 10 µM concentration. uj.edu.pl
Nucleic Acid (DNA/RNA) Interactions: Intercalation, Groove Binding, and Helical Perturbation
The planar, polycyclic aromatic structure of the this compound core makes it a prime candidate for interacting with nucleic acids. ontosight.ai The primary modes of interaction observed in in vitro studies are intercalation between base pairs and binding within the DNA grooves.
These interactions can lead to significant perturbations of the DNA helix, which can interfere with replication and transcription, contributing to the cytotoxic effects of these compounds. mdpi.com Molecular docking simulations of pyrazolo[4,3-f]quinoline derivatives with DNA have shown that these molecules can intercalate into the DNA structure, engaging in π–π stacking interactions with the DNA bases. mdpi.com This intercalation can disrupt the normal DNA topology and inhibit the function of enzymes that act on DNA, such as topoisomerases. mdpi.com Additionally, some derivatives are believed to interact with microbial nucleic acids, which may contribute to their antimicrobial properties. vulcanchem.com The introduction of certain substituents, like pyridinyl groups, can further enhance these interactions through π-π stacking with nucleic acids. ontosight.ai
Protein-Ligand Binding Studies and Biophysical Characterization
Biophysical techniques and binding studies have been instrumental in characterizing the interaction between this compound derivatives and their protein targets. These studies provide quantitative data on binding affinity and help to elucidate the specific interactions at the molecular level.
For instance, pyrazoloquinoline derivatives have been identified as ligands for the translocator protein (TSPO), with some showing high affinity. researchgate.netnih.gov X-ray crystallography has been used to analyze the co-crystals of a pyrazoloquinoline derivative bound to the ATP site of the JNK1 kinase, revealing the precise interactions between the protein and the inhibitor. uj.edu.pl Such studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors. The pyrazoloquinoline scaffold is also considered a useful molecular probe for studying protein-ligand binding in general. smolecule.com
Cellular Pathway Modulation at the Molecular Level (e.g., apoptosis induction in vitro, cell cycle arrest in vitro)
At the cellular level, this compound derivatives have been shown to modulate critical pathways, most notably those leading to programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest) in in vitro cancer models.
Apoptosis Induction: Several pyrazolo[3,4-b]quinoline analogs are potent inducers of apoptosis. mdpi.com N-phenyl-1H-pyrazolo-[3,4-b]quinolin-4-amines, for example, have been identified as potential apoptosis inducers. mdpi.com Studies on pyrazolo[3,4-d]pyrimidin-4(5H)-ones showed that certain derivatives induce apoptosis in colon cancer cells, confirmed by TUNEL and annexin (B1180172) V-FITC assays. tandfonline.com The mechanism can involve the activation of key apoptotic proteins. For instance, compound 7b was found to increase levels of p53, p21, and Bax, while reducing the level of the anti-apoptotic protein Bcl2. tandfonline.com It also triggered the release of cytochrome c, leading to the activation of caspase-9 and caspase-3. tandfonline.com
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can cause cell cycle arrest at various phases. N-phenyl-1H-pyrazolo-[3,4-b]quinolin-4-amines can induce sub-G1 cell cycle arrest. mdpi.com Pyrazolo[3,4-b]pyridine derivatives have shown the ability to arrest the cell cycle at different phases depending on the cell line and the specific compound. For example, compound 9a caused S phase arrest in HeLa cells, while compound 14g led to G2/M phase arrest in MCF-7 cells and S phase arrest in HCT-116 cells. mdpi.comnih.gov This arrest is often a consequence of inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. mdpi.com
| Compound/Derivative | Cell Line(s) | Observed Cellular Effect | Molecular Mechanism | Reference(s) |
| N-phenyl-1H-pyrazolo-[3,4-b]quinolin-4-amines | Cancer cells | Apoptosis, Sub-G1 arrest | Not specified | mdpi.com |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-one (7b ) | RKO (colon cancer) | Apoptosis, G1 arrest | ↑p53, ↑p21, ↑Bax, ↓Bcl2, ↑cytochrome c release | tandfonline.com |
| Pyrazolo[3,4-b]pyridine (9a ) | HeLa | S phase arrest, Apoptosis | CDK2/CDK9 inhibition | mdpi.comnih.gov |
| Pyrazolo[3,4-b]pyridine (14g ) | MCF-7, HCT-116 | G2/M and S phase arrest, Apoptosis | CDK2/CDK9 inhibition | mdpi.comnih.gov |
Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency in in vitro Models
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a lead compound affect its biological activity. For this compound derivatives, SAR studies have been crucial for optimizing their potency as enzyme inhibitors and anticancer agents in in vitro models. acs.orgontosight.ai
For kinase inhibitors, substitutions at various positions on the pyrazoloquinoline core have been systematically explored. In the case of 3-amino-1H-pyrazolo[3,4-b]quinolines targeting bacterial serine/threonine protein kinases, SAR studies revealed that substitution on the amino group at position 3, the pyrazole (B372694) nitrogen at position 1, or the aromatic ring at position 6 led to a decrease or complete loss of inhibitory activity. tandfonline.com This indicates that the unsubstituted 3-amino and 1-NH groups are critical for activity.
In a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives designed as Src inhibitors, SAR analysis led to the discovery of compound 1j as the most potent inhibitor against both the Src kinase and the MDA-MB-231 triple-negative breast cancer cell line. acs.org Similarly, for pyrazolo[3,4-b]pyridine derivatives targeting TBK1 kinase, introducing different hydrophilic fragments at the R3 position significantly impacted activity, with compound 15i showing nearly 10-fold greater potency than its parent compound. tandfonline.com
Antimicrobial Mechanisms of Action in in vitro Studies
The this compound scaffold is present in compounds exhibiting a range of antimicrobial activities, including antibacterial and antifungal effects. ontosight.airesearchgate.netresearchgate.net
The proposed mechanisms of action are varied. One key target is the bacterial enzyme DNA gyrase. researchgate.net An in vitro investigation of a potent quinoline (B57606) derivative revealed significant inhibitory activity against this enzyme, which is essential for bacterial DNA replication. researchgate.net Other potential mechanisms include interactions with microbial enzymes or nucleic acids, disrupting essential cellular processes. vulcanchem.com
Studies on 3-amino-1H-pyrazolo[3,4-b]quinoline derivatives have demonstrated their ability to inhibit bacterial serine/threonine protein kinases, which can regulate processes like antibiotic resistance. tandfonline.comresearchgate.net Some pyrazoloquinoline derivatives have shown broad-spectrum antimicrobial activity against both bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. researchgate.net For example, one derivative showed potent activity against various bacterial and fungal strains with MIC values ranging from 0.66–3.98 μg/ml. researchgate.net
Advanced Applications of 1h Pyrazolo 3,4 B Quinoline in Materials Science and Analytical Chemistry
Photophysical Applications of 1H-Pyrazolo[3,4-b]quinoline Derivatives
A significant portion of research into 1H-pyrazolo[3,4-b]quinolines has been driven by their intense fluorescence, a property noted since their early discovery. nih.govresearchgate.net This inherent luminosity, which can be observed both in solution and in the solid state, has been harnessed for various photophysical applications, from highly sensitive chemical sensors to components in advanced optoelectronic devices. nih.govresearchgate.net
Fluorescent Probes and Sensors for Chemical and Biological Analytes
The this compound framework is an excellent building block for fluorescent sensors due to its high fluorescence quantum yields. vulcanchem.com By synthetically integrating receptor units onto the pyrazoloquinoline fluorophore, scientists have developed sophisticated sensors for a variety of chemical and biological analytes. mdpi.com These sensors often operate on the principle of photoinduced electron transfer (PET), where the interaction of the analyte with the receptor modulates the fluorescence of the quinoline (B57606) core. vulcanchem.com
Derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been shown to be versatile in constructing brightly emissive molecular sensors. mdpi.com These can be designed as "fluorophore-spacer-receptor" systems that exhibit a significant enhancement of fluorescence upon binding an analyte. mdpi.com For instance, a sensor based on 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline with a dipicolylamine recognition site has been developed for the detection of zinc ions (Zn²⁺). vulcanchem.com In its free state, the fluorescence is quenched by the PET mechanism; however, upon complexation with Zn²⁺, the PET process is suppressed, leading to a notable increase in emission. vulcanchem.com This particular sensor demonstrated a 13-fold increase in fluorescence quantum yield and a low detection limit for Zn²⁺, making it suitable for biological imaging in eukaryotic cells. vulcanchem.com
Other derivatives have been synthesized to act as fluorescent sensors for various inorganic cations, including lithium (Li⁺), sodium (Na⁺), barium (Ba²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺). vulcanchem.comuj.edu.pl By incorporating different recognition moieties, such as crown ethers or amino alcohols, the selectivity and sensitivity of these sensors can be tailored. vulcanchem.com For example, a crown ether-containing derivative showed high sensitivity to a range of cations, while an amino alcohol-functionalized version exhibited better selectivity for divalent cations. vulcanchem.com The sensing mechanism relies on the retardation of electron transfer from the electron-donating receptor to the pyrazoloquinoline acceptor upon complexation with the metal ion. vulcanchem.comuj.edu.pl
| Sensor Derivative | Target Analyte(s) | Sensing Mechanism | Key Finding | Reference |
| 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline with dipicolylamine | Zn²⁺ | Photoinduced Electron Transfer (PET) | 13-fold fluorescence enhancement; suitable for cell imaging. | vulcanchem.com |
| 1,3,4-Triphenyl-1H-pyrazolo[3,4-b]quinoline with crown ether | Li⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺ | Photoinduced Electron Transfer (PET) | High sensitivity to a broad range of inorganic cations. | vulcanchem.com |
| 1,3,4-Triphenyl-1H-pyrazolo[3,4-b]quinoline with amino alcohol | Divalent cations (e.g., Mg²⁺, Ca²⁺) | Photoinduced Electron Transfer (PET) | Enhanced selectivity towards two-valued cations. | vulcanchem.com |
| 2-[(2-Hydroxyethyl)-(1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amino]ethanol | Pb²⁺ (in presence of water) | Photoinduced Electron Transfer (PET) | Selectivity enhanced towards lead cations with water addition. | nih.gov |
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
The high fluorescence quantum yields and thermal stability of 1H-pyrazolo[3,4-b]quinolines make them excellent candidates for use as emission materials in organic light-emitting diodes (OLEDs). nih.govresearchgate.net Their emission color can be precisely tuned by introducing various substituents onto the core structure, allowing for the creation of devices that emit across the visible spectrum. dntb.gov.ua
Researchers have synthesized and studied 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with different substituents at the 6- or 7-position for use as emitting materials. dntb.gov.ua When doped into a host material within an OLED device, these compounds produced bright blue light, with the exception of a diethylamino-substituted derivative which emitted in the blue-green region. dntb.gov.ua The performance of these OLEDs, including their turn-on voltage and efficiency, was found to be dependent on the electronic nature of the substituent. Devices doped with electron-rich pyrazoloquinolines generally exhibited higher external quantum and power efficiencies. dntb.gov.ua
Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have also been investigated for electroluminescent applications. informahealthcare.com OLEDs constructed using these derivatives as the emitter have achieved bright bluish-green emission. For example, a device based on 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline reached a maximum brightness of approximately 1436.0 cd/m² with a current efficiency of up to 1.26 cd/A. informahealthcare.com The emission properties and energy levels of these materials can be modulated by the number and position of phenyl groups attached to the core. informahealthcare.com The versatility of this scaffold allows for its use in various layers of optoelectronic devices, including as luminophores in the emission layer. nih.gov
| Pyrazoloquinoline Derivative | Device Role | Emission Color | Performance Metric | Reference |
| 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines (variously substituted) | Emitting Material (Dopant) | Blue / Blue-Green | Efficiency depends on substituent's electronic nature. | dntb.gov.ua |
| 1-Phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | Emitting Material (Emitter) | Bluish-Green | Max. Brightness: ~1436.0 cd/m²; Efficiency: up to 1.26 cd/A. | informahealthcare.com |
Photovoltaic Cell Applications
The electron-accepting nature of the this compound core makes it a suitable material for use in organic photovoltaic (PV) cells. researchgate.net These compounds have been incorporated into the active layer of bulk heterojunction (BHJ) solar cells, typically blended with a polymer that serves as the electron donor. informahealthcare.com
In one study, composite films were created using poly(3-octylthiophene) (P3OT) or poly(3-decylthiophene) (PDT) as the polymer matrix and various substituted this compound (PAQ) derivatives as the chromophore. researchgate.net The photovoltaic signal was found to be substantially dependent on the state dipole moments of the PAQ chromophore, indicating that the efficiency could be enhanced by tuning these properties. researchgate.net Although the initial power conversion efficiencies were below 1%, the research highlighted a clear path for future improvements. researchgate.net
More recent work on BHJ solar cells with an architecture of ITO/PEDOT:PSS/Active Layer/Al has also shown promise. informahealthcare.comnih.gov An active layer consisting of a blend of a 6-CF3-1H-pyrazolo[3,4-b]quinoline derivative and poly(3-decylthiophene-2,5-diyl) yielded a power efficiency of approximately 0.38%. informahealthcare.com Further enhancements have been explored by incorporating nanoparticles into the active layer, which was observed to increase the power conversion efficiency and the open-circuit voltage of the photovoltaic cells. nih.gov
Nonlinear Optical Properties
Derivatives of this compound are being explored as promising materials for nonlinear optical (NLO) applications. acs.org NLO materials are crucial for technologies such as optical computing and dynamic image processing. acs.org The development of organic molecules with large NLO responses is an active area of research, and the pyrazoloquinoline scaffold, with its potential for creating donor-acceptor systems, is a strong candidate. acs.org Theoretical studies, such as those using density functional theory (DFT), have been employed to design and predict the NLO properties of novel quinoline-based compounds, paving the way for the synthesis of new materials with enhanced performance. acs.org
Catalytic Applications of this compound-based Ligands
While the application of this compound derivatives in photophysics is well-established, their use as ligands in catalysis is an emerging field. The nitrogen-rich heterocyclic structure of pyrazoloquinolines makes them excellent candidates for chelating with transition metals to form catalytically active complexes.
Although direct catalytic applications of this compound ligands are not yet widely reported, the potential is evident from related structures. For example, copper(II) complexes with ligands based on the isomeric pyrazolo[4,3-b]quinoline scaffold have been shown to be active catalysts for Ullmann cross-coupling reactions. This suggests that the this compound core could similarly be employed to create effective catalysts for a range of organic transformations. The presence of multiple nitrogen atoms allows for the formation of stable pincer-type or bidentate complexes, which are highly sought after in homogeneous catalysis.
Furthermore, the functionalization of the pyrazoloquinoline scaffold is straightforward, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands. For instance, the presence of a bromine atom at the 7-position allows for further modification through cross-coupling reactions like the Suzuki-Miyaura reaction, enabling the attachment of various functional groups that could enhance catalytic activity or selectivity. The development of chiral pyrazoloquinoline-based ligands could also open doors to applications in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals. The catalytic potential of benzo[h]quinoline-based pincer complexes in transfer hydrogenation reactions further underscores the promise of quinoline-containing ligands in catalysis. nih.gov
Supramolecular Chemistry and Self-Assembly of this compound Scaffolds
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where this compound derivatives show significant promise. dntb.gov.ua The planar, aromatic nature of the pyrazoloquinoline core, combined with its ability to participate in various non-covalent interactions, makes it an ideal building block for the construction of well-defined supramolecular architectures.
The self-assembly of these molecules in the solid state is often directed by a combination of hydrogen bonding and π-π stacking interactions. Crystal structure analyses of various this compound derivatives have revealed the formation of highly ordered structures. For example, in the crystal structure of 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline, molecules assemble into centrosymmetric dimers through π-π stacking interactions between the pyrazoloquinoline units, with an interplanar distance of 3.601 Å. uj.edu.plresearchgate.net These dimers are further linked by weak C-H···N hydrogen bonds.
In other derivatives, these interactions can lead to more complex assemblies. Molecules of 1-phenyl-1H-pyrazolo[3,4-b]quinoline have been observed to form chains and are further linked by multiple π-π stacking interactions. vulcanchem.com The introduction of different substituents can influence the nature of these interactions, leading to different packing arrangements, such as the formation of cyclic hexamers held together by C-H···π(arene) hydrogen bonds, which then link into a three-dimensional array via π-π stacking. vulcanchem.com The controlled self-assembly of these molecules into predictable one-, two-, or three-dimensional structures is a key goal for the development of new functional materials with applications in areas such as electronics and sensing. The potential of these compounds as building blocks in supramolecular chemistry is vast, offering pathways to new materials with tailored properties. dntb.gov.ua
Coordination Chemistry and Metal Complexes of this compound Ligands
The nitrogen atoms within the pyrazole (B372694) and quinoline rings of the this compound system provide excellent coordination sites for a wide array of metal ions. This has led to the development of a rich coordination chemistry, with resulting metal complexes exhibiting a range of interesting photophysical and electrochemical properties. These properties are tunable by modifying the substituents on the this compound core and by varying the coordinated metal center.
The ability of this compound derivatives to act as bidentate or monodentate ligands allows for the formation of stable complexes with various transition metals, lanthanides, and main group metals. The resulting coordination compounds have found applications as emitters in organic light-emitting diodes (OLEDs), as luminescent probes and sensors, and as catalysts. fao.org
Applications in Materials Science: Luminescent Materials and OLEDs
The intense fluorescence often observed in this compound derivatives and their metal complexes makes them highly suitable for use in luminescent materials and as emitters in OLEDs. fao.org The coordination of these ligands to heavy metal ions like iridium(III) can lead to highly efficient phosphorescent materials that are crucial for the fabrication of high-performance OLED displays.
Ruthenium(II) complexes of pyrazolo[3,4-b]pyridine derivatives, which share a similar structural motif, have also been investigated for their potential in various applications, including as anticancer agents. wayne.edu The coordination environment around the ruthenium center, including the pyrazolo[3,4-b]quinoline ligand and other ancillary ligands, plays a critical role in determining the biological activity and photophysical properties of these complexes.
Lanthanide complexes with pyrazolo[3,4-b]pyridine-type ligands have demonstrated characteristic metal-centered luminescence. nih.govrsc.org The this compound ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. This property is highly desirable for applications in bio-imaging, sensors, and lighting. For instance, chiral lanthanide(III) complexes with a derivative of 1H-pyrazolo[3,4-b]pyridine have been shown to be isostructural and exhibit metal-centered luminescence. nih.govrsc.org The terbium(III) complex, in particular, shows a very high luminescence quantum yield in both solution and the solid state, indicating efficient energy transfer from the ligands to the metal center. nih.govrsc.org
Table 1: Photophysical Properties of Selected this compound-based Metal Complexes for Materials Science Applications
| Complex/Ligand | Metal Ion | Application | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Terbium(III) complex with chiral 1H-pyrazolo[3,4-b]pyridine derivative | Tb³⁺ | Luminescent Material | 545 | 0.890 (solid state) | - | nih.govrsc.org |
| Europium(III) complex with chiral 1H-pyrazolo[3,4-b]pyridine derivative | Eu³⁺ | Luminescent Material | 615 | - | - | nih.govrsc.org |
| Samarium(III) complex with chiral 1H-pyrazolo[3,4-b]pyridine derivative | Sm³⁺ | Luminescent Material | 563, 598, 644 | - | - | nih.govrsc.org |
| Iridium(III) complexes with quinoline derivatives | Ir³⁺ | OLEDs | 596-634 | 0.05-0.25 | 0.5-1.67 µs | acs.org |
This table is interactive. Click on the headers to sort the data.
Applications in Analytical Chemistry: Fluorescent Sensors
The sensitivity of the fluorescence of this compound derivatives to their local environment makes them excellent candidates for the development of fluorescent sensors for the detection of metal ions. The coordination of a metal ion to a this compound-based ligand can significantly alter the photophysical properties of the ligand, leading to a detectable change in fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various cations.
For example, a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative functionalized with a dipicolylamine recognition unit has been shown to be an effective fluorescent sensor for Zn²⁺ ions. mdpi.com The free ligand exhibits low fluorescence quantum yield, which is significantly enhanced upon complexation with Zn²⁺, demonstrating a clear "turn-on" response. mdpi.com The sensor was found to form a 1:1 complex with Zn²⁺ with a respectable binding constant. mdpi.comresearchgate.net
Other derivatives of this compound have been developed as fluorescent sensors for a range of other metal ions, including Pb²⁺, Ca²⁺, and Cd²⁺. fao.org The selectivity of these sensors can often be tuned by modifying the chelating substituent attached to the pyrazoloquinoline core.
Table 2: Performance of Selected this compound-based Fluorescent Sensors
| Sensor Ligand | Target Ion | Detection Limit | Binding Constant (K) | Stoichiometry (Ligand:Ion) | Reference |
| PQPc | Zn²⁺ | 1.93 x 10⁻⁷ M | 859 M⁻¹ | 1:1 | mdpi.comresearchgate.net |
| P1 | Zn²⁺ | - | High | 2:1 | nih.gov |
| P1 | Mg²⁺ | - | High | 2:1 | nih.gov |
| PQ4K | Pb²⁺ | - | - | - | fao.org |
| PQ4K | Ca²⁺ | - | - | - | fao.org |
| PQ4K | Cd²⁺ | - | - | - | fao.org |
This table is interactive. Click on the headers to sort the data.
Future Perspectives and Emerging Research Directions for 1h Pyrazolo 3,4 B Quinoline
Development of Novel Synthetic Methodologies for Complex 1H-Pyrazolo[3,4-b]quinoline Architectures
The demand for structurally diverse this compound libraries has spurred the development of more efficient and sophisticated synthetic methods. Future research is geared towards creating complex, multi-functionalized derivatives that are not easily accessible through traditional routes.
A significant trend is the adoption of green chemistry principles to make the synthesis more environmentally friendly and efficient. Methodologies such as microwave-assisted organic synthesis (MAOS) have been shown to dramatically reduce reaction times, often from hours to minutes, while simultaneously improving yields. For instance, the condensation of 5-amino-3-methyl-1-phenylpyrazole with substituted 2-chloronicotinaldehydes under microwave irradiation provides a rapid and efficient route to various 1-phenyl-1H-pyrazolo[3,4-b]quinolines.
Furthermore, the development of one-pot, multi-component reactions (MCRs) is a key area of focus. MCRs offer a streamlined approach to building molecular complexity from simple starting materials in a single synthetic operation, which is both time- and resource-efficient. Researchers are exploring novel catalytic systems, including the use of ionic liquids and solid-supported catalysts, to facilitate these complex transformations and enable the creation of intricate pyrazoloquinoline architectures.
Another emerging frontier is the use of flow chemistry. This technology allows for the continuous production of target compounds, offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of 1H-pyrazolo[3,4-b]quinolines could overcome challenges related to scaling up production for further preclinical and clinical investigations.
Exploration of Unconventional Biological Targets and Mechanisms for this compound Derivatives
While 1H-pyrazolo[3,4-b]quinolines are well-known for their activity as kinase inhibitors, future research is actively exploring unconventional biological targets to broaden their therapeutic potential. This shift aims to address diseases and biological pathways beyond oncology.
One promising area is the targeting of G-quadruplexes (G4s), which are secondary structures found in nucleic acids. These structures are implicated in the regulation of gene expression and are particularly prevalent in telomeres and oncogene promoter regions. Certain this compound derivatives have been identified as potent G-quadruplex stabilizers. By binding to and stabilizing these structures, they can interfere with critical cellular processes like DNA replication and transcription in cancer cells, offering a novel anti-cancer mechanism.
Another area of intense investigation is neurodegenerative diseases. Researchers are designing and synthesizing derivatives that exhibit anti-neuroinflammatory properties. Chronic inflammation in the central nervous system is a hallmark of conditions like Alzheimer's and Parkinson's disease. Compounds that can modulate inflammatory pathways in the brain represent a significant therapeutic opportunity. For example, specific derivatives have shown potential as antagonists for the A2A adenosine (B11128) receptor, a target implicated in neuroinflammation and neurodegeneration.
The table below summarizes some of the emerging biological targets for this class of compounds.
| Biological Target | Therapeutic Area | Investigated Mechanism |
| G-quadruplexes | Oncology | Stabilization of DNA/RNA secondary structures, leading to inhibition of replication and transcription. |
| A2A Adenosine Receptor | Neurodegenerative Diseases | Antagonism of the receptor to modulate neuroinflammatory pathways. |
| Monoamine Oxidase (MAO) | Neurological Disorders | Inhibition of MAO enzymes to modulate neurotransmitter levels. |
Integration of this compound into Multifunctional Systems and Hybrid Materials
The unique photophysical properties of the this compound scaffold are paving the way for its use in materials science. The planar, electron-rich nature of this heterocyclic system often imparts significant fluorescence and specific electronic characteristics, making it an attractive building block for functional materials.
Researchers are exploring the integration of these compounds into organic light-emitting diodes (OLEDs). The tunable luminescence of pyrazoloquinoline derivatives, achieved through strategic chemical modification, allows for the creation of materials that emit light across the visible spectrum. This makes them candidates for use as emitters or host materials in the emissive layer of OLED devices, which are crucial for displays and solid-state lighting.
Another exciting direction is the development of chemical sensors. The fluorescence of certain pyrazoloquinoline derivatives can be quenched or enhanced in the presence of specific ions or molecules. This property is being harnessed to design chemosensors for the detection of metal cations or environmentally relevant anions. The sensitivity and selectivity of these sensors can be fine-tuned by altering the substituents on the pyrazoloquinoline core.
Furthermore, the creation of hybrid materials by incorporating the pyrazoloquinoline moiety into larger systems like polymers or metal-organic frameworks (MOFs) is an active area of research. Such hybrid materials could possess a combination of properties, such as the processability of a polymer and the specific optical or electronic functions of the pyrazoloquinoline unit, leading to applications in areas like photovoltaics or advanced coatings.
Advancements in Computational Design and Prediction for this compound Research
Computational chemistry and molecular modeling have become indispensable tools in the study of 1H-pyrazolo[3,4-b]quinolines. These methods accelerate the discovery process, reduce costs, and provide deep insights into the structure-activity relationships (SAR) that govern the behavior of these molecules.
Quantitative Structure-Activity Relationship (QSAR) studies are being increasingly employed to build predictive models. By correlating the structural features of a series of pyrazoloquinoline derivatives with their biological activity, QSAR models can forecast the potency of novel, unsynthesized compounds. This allows chemists to prioritize the synthesis of candidates with the highest probability of success.
Molecular docking simulations are another critical tool, providing a virtual snapshot of how a pyrazoloquinoline derivative might bind to its biological target, such as a kinase active site or a G-quadruplex structure. These simulations help in understanding the key molecular interactions responsible for binding and guide the rational design of more potent and selective inhibitors. For instance, docking studies can reveal crucial hydrogen bonds or hydrophobic interactions that can be optimized through chemical modification.
Pharmacophore modeling is also being used to distill the essential three-dimensional arrangement of chemical features required for biological activity. Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify novel pyrazoloquinoline scaffolds or other chemical classes that might exhibit the desired activity.
The table below highlights key computational techniques and their applications in this field.
| Computational Technique | Application in this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives and guiding lead optimization. |
| Molecular Docking | Visualizing binding modes, understanding structure-activity relationships, and rational drug design. |
| Pharmacophore Modeling | Identifying essential structural features for activity and virtual screening of compound libraries. |
| Density Functional Theory (DFT) | Calculating electronic properties to predict reactivity and photophysical characteristics. |
Challenges and Opportunities in this compound Research
Despite the significant progress and promising future, research on 1H-pyrazolo[3,4-b]quinolines faces several challenges. A key hurdle is often the synthetic accessibility of complex derivatives. While novel methods are being developed, the multi-step nature of many synthetic routes can be a bottleneck for generating the diverse compound libraries needed for extensive biological screening. Scaling up the synthesis of promising candidates for in-depth preclinical evaluation also remains a significant challenge.
Another challenge lies in optimizing the pharmacokinetic properties of these compounds. While many derivatives show excellent potency in biochemical assays, they may suffer from issues like poor solubility or metabolic instability, which can limit their effectiveness in vivo. Overcoming these ADME (absorption, distribution, metabolism, and excretion) issues is crucial for translating potent compounds into viable drug candidates.
However, these challenges are matched by immense opportunities. The chemical versatility of the this compound scaffold is a major asset, providing a robust platform for generating a wide array of derivatives. This tunability allows for the fine-tuning of biological activity, selectivity, and physicochemical properties.
The opportunity to explore new biological frontiers beyond kinase inhibition, such as neuroinflammation and G-quadruplex stabilization, opens up new therapeutic avenues for diseases with high unmet medical needs. Furthermore, the burgeoning application of these compounds in materials science presents an exciting opportunity for diversification, potentially leading to the development of novel technologies in electronics and sensor technology. The synergy between advanced computational modeling and innovative synthetic chemistry will continue to accelerate the discovery and development of next-generation this compound-based agents for a broad range of scientific applications.
Q & A
Q. Methodological Framework :
- Structural-Activity Analysis : Derivatives with electron-withdrawing groups (e.g., -Cl, -CN) at the 3-position often show enhanced antibacterial activity against Staphylococcus aureus (MIC: 2–4 µg/mL), while electron-donating groups (e.g., -OCH₃) reduce potency .
- Assay Variability : Discrepancies arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and testing protocols (broth microdilution vs. disk diffusion). Standardized CLSI guidelines are recommended for cross-study comparisons .
- Mechanistic Insights : Use fluorescence quenching assays to correlate membrane permeability (e.g., via lipophilicity logP values) with antimicrobial efficacy .
What strategies are effective in designing fluorescent sensors based on pyrazoloquinoline scaffolds?
Q. Sensor Development :
- Photophysical Tuning : Introducing electron-donating groups (e.g., -NH₂ at position 3) shifts emission wavelengths to 450–500 nm (blue-green region), while steric hindrance from aryl substituents enhances selectivity for cations like Zn²⁺ or Cu²⁺ .
- Quantitative Analysis : Rurack et al. () achieved detection limits of 10⁻⁸ M for Hg²⁺ using 1,3-diphenyl-substituted derivatives via photoinduced electron transfer (PET) mechanisms.
- Validation : Cross-reference fluorescence lifetime measurements (time-resolved spectroscopy) with DFT calculations to confirm binding modes .
How can electroluminescent properties of pyrazoloquinolines be optimized for OLED applications?
Q. Material Design :
- Star-Burst Derivatives : Branched this compound chromophores (e.g., 6-methyl-1,3,4-triphenyl derivatives) exhibit broad electroluminescence (420–610 nm) with CIE coordinates near (0.33, 0.35), suitable for white OLEDs. External quantum efficiency (EQE) can reach 1% at 23 V .
- Layer Engineering : Use double-layer OLED architectures with indium-tin-oxide (ITO) anodes and Mg:Ag cathodes to confine electron-hole recombination at the organic interface, improving luminance (>1000 cd/m²) .
What analytical techniques are critical for characterizing pyrazoloquinoline derivatives?
Q. Core Techniques :
- Structural Elucidation :
- Purity Assessment : HPLC with UV-Vis detection (λ = 254 nm) and C18 columns ensures >95% purity for biological testing .
How do substituent effects influence the pharmacokinetic properties of pyrazoloquinolines?
Q. ADME Profiling :
- Lipophilicity : Substituents like -SCH₃ increase logP values (e.g., 3.2 for VIII-d), enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) reveal that halogenated derivatives (e.g., -Cl) resist CYP450 oxidation better than -OCH₃ analogs .
What are the safety and handling protocols for pyrazoloquinoline derivatives in lab settings?
Q. Safety Measures :
- Hazard Mitigation : Use PPE (gloves, N95 masks) due to acute toxicity (Oral LD₅₀: 300 mg/kg in rats) and respiratory irritancy .
- Waste Disposal : Neutralize reaction residues with 10% NaOH before disposal to avoid environmental contamination .
How can computational methods aid in predicting pyrazoloquinoline reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
